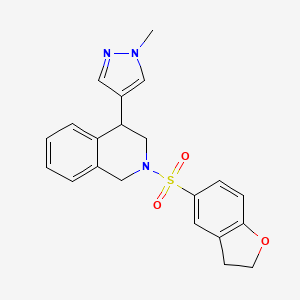
2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative belonging to the class of tetrahydroisoquinolines (THIQs). This class has garnered significant interest due to its diverse biological activities, including neuroprotective effects and potential applications in treating various diseases. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N3O3S with a molecular weight of 347.4 g/mol. The structure includes a sulfonyl group, a dihydrobenzofuran moiety, and a pyrazole ring, which are critical for its biological activity.
Antioxidant Activity
Recent studies have shown that compounds similar to tetrahydroisoquinolines exhibit significant antioxidant properties. The antioxidant capacity can be measured using various assays such as DPPH radical scavenging. For instance, related compounds demonstrated IC50 values ranging from 0.165 mM to 0.262 mM, suggesting that modifications in the structure can enhance antioxidant potency .
Anticancer Activity
Tetrahydroisoquinoline derivatives have been investigated for their anticancer potential. In vitro studies indicated that certain analogs could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds with similar structures have shown to modulate apoptosis regulators such as Bax and Bcl-2, leading to increased activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4:11 | 0.191 | Apoptosis induction |
| Compound B | HCT-116 | 0.165 | Cell cycle arrest |
| Compound C | LoVo | 0.172 | Caspase activation |
Neuroprotective Effects
The THIQ scaffold is known for its neuroprotective effects against neurodegenerative diseases. Research indicates that these compounds may enhance neuronal survival and function by modulating neurotransmitter systems and reducing oxidative stress . The specific compound under investigation may exhibit similar neuroprotective properties due to its structural features.
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Receptor Modulation : It may interact with various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : The compound may inhibit key enzymes associated with oxidative stress and inflammation.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it can induce cell cycle arrest in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of THIQ derivatives:
- Study on Anticancer Activity : A recent publication highlighted that a series of THIQ analogs exhibited potent antiproliferative effects against leukemia cell lines with IC50 values significantly lower than standard chemotherapy agents .
- Neuroprotective Study : Another study demonstrated that THIQ derivatives could protect against glutamate-induced toxicity in neuronal cultures by enhancing the expression of neurotrophic factors .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-23-12-17(11-22-23)20-14-24(13-16-4-2-3-5-19(16)20)28(25,26)18-6-7-21-15(10-18)8-9-27-21/h2-7,10-12,20H,8-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHLSLLZXDSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














